molecular formula C7H5ClN2O4 B045655 Methyl 6-chloro-5-nitronicotinate CAS No. 59237-53-5

Methyl 6-chloro-5-nitronicotinate

Cat. No. B045655
CAS RN: 59237-53-5
M. Wt: 216.58 g/mol
InChI Key: BRPREIDVQXJOJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Methyl 6-chloro-5-nitronicotinate involves key processes such as trifluoromethylation, which has been developed to be safe and economical. A notable approach involves the trifluoromethylation of an aryl iodide using a cost-effective system, highlighting the development of novel anti-infective agents (Mulder et al., 2013).

Molecular Structure Analysis

Structural characterization of Methyl 6-chloro-5-nitronicotinate derivatives reveals complex interactions, including hydrogen bonds and C=H...O interactions, contributing to the stability and reactivity of these compounds. The crystal structure and molecular modeling studies provide detailed insights into their geometric and electronic properties (Héctor Novoa de Armas et al., 2000).

Chemical Reactions and Properties

Methyl 6-chloro-5-nitronicotinate undergoes various chemical reactions, including cycloadditions, which are crucial for the synthesis of novel compounds. The chameleon thermal behavior of cycloadducts derived from nitrones to methyl chloroacetates demonstrates the differentiated thermal behavior depending on the constitution of the nitrone and the solvent used, offering a new method for the synthesis of complex structures (Zorn et al., 1999).

Scientific Research Applications

  • Synthesis of Anti-Infective Agents : Mulder et al. (2013) developed a safe and economical method for synthesizing methyl 6-chloro-5-(trifluoromethyl)nicotinate, an intermediate in creating novel anti-infective agents, using an inexpensive methyl chlorodifluoroacetate/KF/CuI system (Mulder et al., 2013).

  • Synthesis of 5-Spirocyclopropaneisoxazolidines : Zorn et al. (1999) demonstrated that methyl 2-chloro-2-cyclopropylideneacetate and its spiropentane analogue can cycloadduct nitrones to produce 5-spirocyclopropaneisoxazolidines, offering a new synthesis method (Zorn et al., 1999).

  • Reactions with Nitronate Anions : Crozet et al. (1985) showed that 1-methyl-2-chloromethyl-5-nitroimidazole reacts with excess tertiary nitronate anions to produce unknown 1-methyl-5-nitro-imidazoles with a trisubstituted ethylenic double bond in the 2 position (Crozet et al., 1985).

  • Anticoccidial Activity : Morisawa et al. (1977) found that 5-nitronicotinamide, 2-methyl, and 4-methyl analogues exhibit significant anticoccidial activity against eimeria tenella, while 6-methyl analogues show no activity (Morisawa et al., 1977).

  • Orientation Effects in Nitration : Heindel et al. (1969) observed that 6-Methyl and 6-methoxy-substituents direct the nitronium ion into the 5-position, while a 7-chloro-substituent directs it into the 8-position (Heindel et al., 1969).

  • Photodegradation of Dyes : Shams-Ghahfarokhi et al. (2015) demonstrated that ZSM-5 zeolite supports NiO effectively in the photodegradation of methyl green dye, under optimal conditions (Shams-Ghahfarokhi et al., 2015).

  • N-Aryl Substitution and Rearrangement : Cicchi et al. (2010) showed that N-Aryl substitution in nitrone nitrogen leads to a rearrangement to tetrahydropyridones in 4-Methoxycarbonyl-4-chloro-5-spirocyclopropaneisoxazolidines (Cicchi et al., 2010).

Safety And Hazards

Methyl 6-chloro-5-nitronicotinate is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .

properties

IUPAC Name

methyl 6-chloro-5-nitropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O4/c1-14-7(11)4-2-5(10(12)13)6(8)9-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPREIDVQXJOJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40323982
Record name Methyl 6-chloro-5-nitronicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40323982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-chloro-5-nitronicotinate

CAS RN

59237-53-5
Record name Methyl 6-chloro-5-nitro-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59237-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 405361
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059237535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 59237-53-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405361
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 6-chloro-5-nitronicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40323982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 6-chloro-5-nitronicotinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

DMF (0.15 eq) was added to a solution of 6-hydroxy-5-nitronicotinic acid (1 eq) in SOCl2 (4.7 eq). The mixture was heated at reflux for 8 h then concentrated in vacuo. The residue was taken up in CH2Cl2, cooled to −40° C., and MeOH (1.4 eq) added while maintaining the internal temperature below −30° C. Aqueous NaHCO3 (1 eq) was added and the mixture allowed to warm to room temperature. The organic phase was separated and concentrated in vacuo. The crude residue was crystallized from EtOH to give methyl 6-chloro-5-nitronicotinate (90% yield)
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

(Trimethylsilyl)diazomethane (8.25 mL of a 2.00 M solution in hexanes, 16.5 mmol) was added in three portions to a stirred solution of 6-chloro-5-nitronicotinic acid (1.00 g, 4.95 mmol) in methanol (12.0 mL) and DCM (24.0 mL) at 0° C. The reaction mixture was quenched with TPA and concentrated in vacuo to afford the title compound i-2a. m/z (ES) 217 (MH)+. 1H NMR (500 MHz, CDCl3): δ 9.20 (d, 1H, J=2.1 Hz), 8.79 (d, 1H, J=2.1 Hz), 4.05 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-chloro-5-nitronicotinate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 6-chloro-5-nitronicotinate
Reactant of Route 3
Reactant of Route 3
Methyl 6-chloro-5-nitronicotinate
Reactant of Route 4
Reactant of Route 4
Methyl 6-chloro-5-nitronicotinate
Reactant of Route 5
Reactant of Route 5
Methyl 6-chloro-5-nitronicotinate
Reactant of Route 6
Reactant of Route 6
Methyl 6-chloro-5-nitronicotinate

Citations

For This Compound
7
Citations
AH Berrie, GT Newbold, FS Spring - Journal of the Chemical Society …, 1951 - pubs.rsc.org
… Water (40 cc) was added and the precipitated solid crystallised from light petroleum (bp 60-80") from which methyl 6-chloro-5-nitronicotinate (0.92 g.) separated as pale yellow leaflets, …
Number of citations: 24 pubs.rsc.org
Y Takamura, M Takahashi, M Nishii… - Bioorganic & Medicinal …, 2019 - Elsevier
… Compound 9 was reacted with methyl 6-chloro-5-nitronicotinate (10) to afford 11. After catalytic reduction of the nitro group of 11, ring closure under appropriate conditions afforded 12, …
Number of citations: 4 www.sciencedirect.com
P Barraclough, JW Black, D Cambridge… - Journal of medicinal …, 1990 - ACS Publications
… for the preparation of methyl 6-chloro-5-nitronicotinate. The methanolysis step was omitted, however, and acid chloride intermediate 59 was converted to the methyl ketone by the …
Number of citations: 49 pubs.acs.org
JJ Winter-Holt, C Bardelle, E Chiarparin… - Journal of Medicinal …, 2022 - ACS Publications
… The pure product obtained was combined with the precipitated solids to afford methyl 6-chloro-5-nitronicotinate (10.67 g, 92%) as a beige solid. H NMR: (500 MHz, CDCl 3 , 27 C) 4.03 (…
Number of citations: 11 pubs.acs.org
Q Xi, M Wang, W Jia, M Yang, J Hu, J Jin… - Journal of Medicinal …, 2019 - ACS Publications
… Methyl 6-chloro-5-nitronicotinate (25) was commercially available and was reacted with N-Boc-1,3-diaminopropane with potassium carbonate in N-methyl-2-pyrrolidinone to provide …
Number of citations: 40 pubs.acs.org
RL Clark, AA Pessolano, TY Shen… - Journal of medicinal …, 1978 - ACS Publications
Discussion The analgesic assay is essentiallythe one described by Winter and Flataker. 118 One foot of a Sprague-Dawley female rat is made sensitive by an injection of brewer’s yeast…
Number of citations: 49 pubs.acs.org
AH Berrie - 1951 - search.proquest.com
The author would like to acknowledge his indebtedness to Professor P. 3. Spring for his continued interest in the work and for his many-helpful suggestions, and to Dr. GT Newbold for …
Number of citations: 3 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.